2-(3,3-Dimethylazetidin-2-yl)-1-(4-fluorophenyl)-1H-imidazole

Scaffold differentiation Conformational restriction mGluR₂ PAM

2-(3,3-Dimethylazetidin-2-yl)-1-(4-fluorophenyl)-1H-imidazole (CAS 2059937-18-5, molecular formula C₁₄H₁₆FN₃, molecular weight ~245.3 Da) is a synthetic small-molecule heterocycle belonging to the broader class of N-aryl imidazole derivatives. Its structure features a 1-(4-fluorophenyl)-1H-imidazole core directly linked at the 2-position to a 3,3-dimethylazetidine ring via a C–C bond.

Molecular Formula C14H16FN3
Molecular Weight 245.301
CAS No. 2059937-18-5
Cat. No. B2935781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Dimethylazetidin-2-yl)-1-(4-fluorophenyl)-1H-imidazole
CAS2059937-18-5
Molecular FormulaC14H16FN3
Molecular Weight245.301
Structural Identifiers
SMILESCC1(CNC1C2=NC=CN2C3=CC=C(C=C3)F)C
InChIInChI=1S/C14H16FN3/c1-14(2)9-17-12(14)13-16-7-8-18(13)11-5-3-10(15)4-6-11/h3-8,12,17H,9H2,1-2H3
InChIKeyILAZHIVURBJOCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,3-Dimethylazetidin-2-yl)-1-(4-fluorophenyl)-1H-imidazole (CAS 2059937-18-5): Structural Identity and Compound Class


2-(3,3-Dimethylazetidin-2-yl)-1-(4-fluorophenyl)-1H-imidazole (CAS 2059937-18-5, molecular formula C₁₄H₁₆FN₃, molecular weight ~245.3 Da) is a synthetic small-molecule heterocycle belonging to the broader class of N-aryl imidazole derivatives . Its structure features a 1-(4-fluorophenyl)-1H-imidazole core directly linked at the 2-position to a 3,3-dimethylazetidine ring via a C–C bond . This compound is listed in multiple vendor catalogs at 95% purity and has been assigned the MDL number MFCD30497548 . Chemically, it represents a scaffold intersection: the 4-fluorophenyl-imidazole motif has been exploited in kinase inhibitor programs targeting p38α MAPK, CK1δ, and JAK2 [1], while the 3,3-dimethylazetidine moiety is recognized as a bioactively important substructure with a dedicated stereoselective synthetic methodology [2]. No peer-reviewed pharmacological characterization or patent claiming of CAS 2059937-18-5 itself was identified in the public domain.

Why Generic Substitution of CAS 2059937-18-5 Fails: The Unique N-Aryl-Azetidinyl-Imidazole Connectivity Problem


Generic substitution—replacing CAS 2059937-18-5 with any N-aryl imidazole or any azetidine-containing building block—fails because the compound is defined by a specific connectivity vector that is absent from virtually all commercially catalogued analogs. The key architectural feature is the direct C–C bond linking the imidazole C-2 position to the azetidine C-2 position, with the azetidine ring bearing gem-dimethyl substitution at C-3 . This exact connectivity is not found in the widely studied mGluR₂ PAM series based on 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines, where the imidazole-to-saturated ring linkage occurs via a methylene spacer and the saturated ring is a piperidine rather than an azetidine [1]. Nor does it match the 4-fluorophenyl-imidazole kinase inhibitor chemotype where imidazole substitution patterns are at C-2, C-4, and C-5 positions without an azetidine appendage [2]. Even within the same molecular formula (C₁₄H₁₆FN₃), structurally distinct connectivity isomers exist—such as PDB ligand E39 (a dihydroindole-imidazole), 4-(2-(4-fluorophenyl)-1H-imidazol-1-yl)piperidine, and the imidazo[1,2-a]pyrazine GNF179 metabolite—none of which replicates the 3,3-dimethylazetidin-2-yl attachment motif [3]. This connectivity singularity means that any procurement strategy seeking to replicate biological or physicochemical properties must use this exact CAS number or undertake de novo synthesis of the identical scaffold.

Quantitative Differentiation Evidence for 2-(3,3-Dimethylazetidin-2-yl)-1-(4-fluorophenyl)-1H-imidazole (CAS 2059937-18-5)


Structural Uniqueness vs. Piperidine-Linked Imidazole Analogs: Absence of a Methylene Spacer

CAS 2059937-18-5 differs fundamentally from the best-characterized imidazole-containing mGluR₂ PAM series. In the 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidine series (lead compound (+)-17e, J. Med. Chem. 2011), the imidazole ring is connected to the saturated heterocycle via a methylene (–CH₂–) linker at the imidazole C-2 position, and the saturated ring is a piperidine with a phenyl substituent at C-4 [1]. In contrast, CAS 2059937-18-5 employs a direct C–C bond (no methylene spacer) between the imidazole C-2 and the azetidine C-2, eliminating one rotational degree of freedom compared to the methylene-linked series . This structural distinction has potential consequences for molecular recognition: the direct C–C linkage restricts the relative spatial orientation of the imidazole and azetidine rings, while the gem-dimethyl groups at azetidine C-3 introduce steric bulk adjacent to the junction point, potentially influencing binding pocket complementarity in ways not achievable with the more flexible methylene-linked piperidine scaffold.

Scaffold differentiation Conformational restriction mGluR₂ PAM Structure-activity relationship

Azetidine Ring Constraint: Ring Strain and Conformational Rigidity vs. Piperidine and Pyrrolidine Analogs

The four-membered azetidine ring present in CAS 2059937-18-5 imposes fundamentally different conformational constraints compared to five- or six-membered saturated nitrogen heterocycles commonly found in analog chemical space. Azetidine has a puckered conformation with a ring strain energy estimated at approximately 26–27 kcal/mol, compared to approximately 6 kcal/mol for pyrrolidine and approximately 0 kcal/mol for piperidine [1]. This elevated ring strain alters the basicity of the azetidine nitrogen: the pKₐ of the conjugate acid of azetidine is approximately 11.3, compared to approximately 11.3 for pyrrolidine and approximately 11.1 for piperidine, but the steric accessibility and geometry of the nitrogen lone pair differ substantially due to the smaller ring [1]. In CAS 2059937-18-5, the azetidine ring is further substituted with gem-dimethyl groups at C-3, which introduces additional steric hindrance adjacent to the ring nitrogen—a feature completely absent in unsubstituted piperidine and pyrrolidine analogs . The constrained ring geometry means that the azetidine nitrogen adopts a more rigid spatial orientation relative to the imidazole core compared to the more flexible piperidine nitrogen in analogs such as 4-(2-(4-fluorophenyl)-1H-imidazol-1-yl)piperidine (CAS 1447958-86-2) .

Conformational analysis Ring strain Azetidine Medicinal chemistry design

Fluorophenyl Substituent: Para-Fluoro Specificity vs. Ortho/Meta Isomers and Non-Fluorinated Analogs

CAS 2059937-18-5 bears a 4-fluorophenyl (para-fluorophenyl) substituent at the imidazole N-1 position. The position of the fluorine atom on the phenyl ring has well-established consequences for both electronic properties and metabolic stability. In the closely catalogued analog 2-(3,3-dimethylazetidin-2-yl)-1-(3-fluorophenyl)-1H-imidazole (meta-fluoro isomer), the fluorine atom is positioned at the meta position, which alters the electronic distribution across the phenyl ring and can affect π-stacking interactions with aromatic residues in biological targets . The para-fluoro substitution in the target compound confers a linear dipole moment alignment relative to the imidazole-azetidine axis, which differs from the bent dipole of the meta isomer. Additionally, the electronic effect of para-fluorine (σₚ = 0.06 for Hammett substituent constant) is distinct from meta-fluorine (σₘ = 0.34), influencing the electron density at the imidazole N-1 position and potentially affecting binding to targets where the fluorophenyl group engages in hydrophobic or π-cation interactions [1]. In 4-fluorophenyl-imidazole kinase inhibitors studied by Seerden et al. (2014), the 4-fluorophenyl substitution pattern was deliberately retained across the series, and kinase selectivity (p38α vs. CK1δ vs. JAK2) was modulated by variation at other positions, underscoring the functional importance of the para-fluoro moiety in molecular recognition [2].

Fluorine chemistry Metabolic stability Para-fluorophenyl Isomer differentiation

Absence of Pharmacological Data for Direct Piperidine Analog 4-(2-(4-Fluorophenyl)-1H-imidazol-1-yl)piperidine: A Procurement-Relevant Comparator Gap

To assess whether CAS 2059937-18-5 offers differentiation from its closest commercially available connectivity analog sharing the same molecular formula, we examined 4-(2-(4-fluorophenyl)-1H-imidazol-1-yl)piperidine (CAS 1447958-86-2, C₁₄H₁₆FN₃, MW 245.3, purity 97%) . The two compounds share the same molecular formula, the same 4-fluorophenyl group, and the same imidazole core, but differ in two critical aspects: (1) the saturated heterocycle is piperidine instead of azetidine, and (2) the connectivity is via imidazole N-1 to piperidine C-4 (N–C bond) rather than imidazole C-2 to azetidine C-2 (C–C bond) . A comprehensive search of PubMed, Google Patents, and authoritative chemical databases for CAS 1447958-86-2 yielded no published biological activity data, no patent claims, and no pharmacological characterization—mirroring the data landscape for the target compound [1]. This parallel absence of characterization means that no head-to-head or cross-study comparison of biological activity is currently possible between the azetidine and piperidine connectivity isomers. The practical procurement implication is stark: both compounds represent unexplored chemical space within the C₁₄H₁₆FN₃ formula, and the decision to select one over the other must currently rest on the structural arguments articulated in Evidence Items 1–3 rather than on differential potency, selectivity, or pharmacokinetic data.

Comparator availability Piperidine analog Pharmacological data gap Procurement intelligence

Optimal Application Scenarios for 2-(3,3-Dimethylazetidin-2-yl)-1-(4-fluorophenyl)-1H-imidazole (CAS 2059937-18-5) Based on Differentiated Structural Evidence


Medicinal Chemistry: Scaffold-Hopping from Methylene-Linked mGluR₂ PAM Piperidines to Directly Linked Azetidine-Imidazole Chemotypes

For research groups investigating group II metabotropic glutamate receptor (mGluR₂) positive allosteric modulators, CAS 2059937-18-5 provides a scaffold-hopping opportunity from the well-characterized 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidine series (J. Med. Chem. 2011, lead (+)-17e orally active in rodent psychosis models) [1]. The direct C–C linkage between imidazole C-2 and azetidine C-2 eliminates the methylene spacer present in the reference series, altering conformational flexibility and the spatial relationship between the imidazole and saturated heterocycle . The replacement of piperidine with a gem-dimethyl-substituted azetidine further modifies ring size, nitrogen geometry, and steric environment. This compound is best positioned as a structurally novel probe for SAR expansion studies aimed at understanding the conformational determinants of mGluR₂ PAM activity, rather than as a direct potency comparator to established leads.

Kinase Inhibitor Discovery: Exploring 4-Fluorophenyl-Imidazole Scaffolds with Azetidine Substitution at C-2

The 4-fluorophenyl-imidazole core has demonstrated tractable kinase inhibition across p38α MAPK (IC₅₀ = 96–250 nM), CK1δ (IC₅₀ = 89 nM), and JAK2 (IC₅₀ = 62 nM) in the series reported by Seerden et al. (2014) [1]. In that series, kinase selectivity was modulated by the heteroaryl group at imidazole C-5 and the nature of the substituent at imidazole C-2 [1]. CAS 2059937-18-5 introduces a 3,3-dimethylazetidin-2-yl group at the imidazole C-2 position—a substitution pattern not explored in the published kinase inhibitor work but one that introduces a basic, sterically hindered azetidine nitrogen at a position known to influence kinase selectivity. Research groups engaged in kinase inhibitor discovery, particularly those seeking to differentiate p38α, CK1δ, or JAK2 activity through novel C-2 substitution, can deploy this compound as a structurally distinct building block for SAR exploration. The azetidine nitrogen also provides a synthetic handle for further functionalization (e.g., acylation, sulfonylation, or alkylation) to generate focused libraries.

Chemical Biology: Probing Azetidine-Specific Conformational Effects in Target Engagement

The 3,3-dimethylazetidine moiety is recognized as a bioactively important substructure [1], yet it remains underrepresented in commercial screening libraries compared to piperidine and pyrrolidine. CAS 2059937-18-5 combines this azetidine feature with a 4-fluorophenyl-imidazole group, creating a unique probe for investigating whether azetidine-containing ligands exhibit differentiated binding kinetics, residence time, or selectivity relative to piperidine-containing analogs. The gem-dimethyl groups adjacent to the azetidine nitrogen provide steric hindrance that may slow metabolic N-dealkylation or alter the pKₐ and hydrogen-bonding geometry of the nitrogen . Academic and industrial chemical biology groups can use this compound in broad profiling panels (e.g., Eurofins LeadProfiling, CEREP, or DiscoverX screens) to establish its target engagement fingerprint and compare it against piperidine and pyrrolidine analogs sharing the same 4-fluorophenyl-imidazole core.

Synthetic Methodology: A Substrate for Late-Stage Functionalization of the Azetidine Nitrogen

The secondary amine in the azetidine ring of CAS 2059937-18-5 is a versatile synthetic handle amenable to late-stage diversification. The gem-dimethyl substitution at azetidine C-3 provides steric differentiation that can influence regioselectivity in N-functionalization reactions compared to unsubstituted azetidines. This compound can serve as a substrate for developing and validating new synthetic methodologies targeting sterically hindered azetidine amines—such as N-arylation (Buchwald-Hartwig), N-acylation, sulfonamide formation, or reductive amination—in the context of a drug-like scaffold bearing a fluorophenyl-imidazole moiety. The diastereoselective synthesis methodology for 3,3-dimethylazetidines recently reported provides a synthetic foundation for accessing this class of compounds in enantiomerically enriched form, should chiral separation or asymmetric synthesis become relevant [1].

Quote Request

Request a Quote for 2-(3,3-Dimethylazetidin-2-yl)-1-(4-fluorophenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.